molecular formula C11H10N2S2 B14136952 benzyl 1H-imidazole-5-carbodithioate CAS No. 89273-00-7

benzyl 1H-imidazole-5-carbodithioate

Cat. No.: B14136952
CAS No.: 89273-00-7
M. Wt: 234.3 g/mol
InChI Key: BPDHRFNPJRKXGF-UHFFFAOYSA-N
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Description

Benzyl 1H-imidazole-5-carbodithioate is a heterocyclic compound that features an imidazole ring substituted with a benzyl group and a carbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1H-imidazole-5-carbodithioate typically involves the reaction of benzyl imidazole with carbon disulfide in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Potassium hydroxide or sodium hydroxide is frequently used to deprotonate the imidazole ring, facilitating the nucleophilic attack on carbon disulfide.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1H-imidazole-5-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate moiety to thiol or thioether groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Benzyl 1H-imidazole-5-carbodithioate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of benzyl 1H-imidazole-5-carbodithioate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the carbodithioate moiety can interact with thiol groups in proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1H-imidazole-5-carboxaldehyde
  • 1-Benzyl-5-hydroxymethyl-1H-imidazole
  • 1-Ethyl-1H-imidazole-5-carbaldehyde

Uniqueness

Benzyl 1H-imidazole-5-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and potential biological activity compared to other benzyl imidazole derivatives.

Properties

CAS No.

89273-00-7

Molecular Formula

C11H10N2S2

Molecular Weight

234.3 g/mol

IUPAC Name

benzyl 1H-imidazole-5-carbodithioate

InChI

InChI=1S/C11H10N2S2/c14-11(10-6-12-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13)

InChI Key

BPDHRFNPJRKXGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)C2=CN=CN2

Origin of Product

United States

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